7-(2,5-difluorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane 7-(2,5-difluorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane
Brand Name: Vulcanchem
CAS No.: 1705869-38-0
VCID: VC6542783
InChI: InChI=1S/C17H16F2N2OS/c18-12-4-5-14(19)13(11-12)16-6-8-21(9-10-23-16)17(22)15-3-1-2-7-20-15/h1-5,7,11,16H,6,8-10H2
SMILES: C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=N3
Molecular Formula: C17H16F2N2OS
Molecular Weight: 334.38

7-(2,5-difluorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane

CAS No.: 1705869-38-0

Cat. No.: VC6542783

Molecular Formula: C17H16F2N2OS

Molecular Weight: 334.38

* For research use only. Not for human or veterinary use.

7-(2,5-difluorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane - 1705869-38-0

Specification

CAS No. 1705869-38-0
Molecular Formula C17H16F2N2OS
Molecular Weight 334.38
IUPAC Name [7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-pyridin-2-ylmethanone
Standard InChI InChI=1S/C17H16F2N2OS/c18-12-4-5-14(19)13(11-12)16-6-8-21(9-10-23-16)17(22)15-3-1-2-7-20-15/h1-5,7,11,16H,6,8-10H2
Standard InChI Key FWOVYFDOCBANCO-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • 1,4-Thiazepane core: A seven-membered ring containing one sulfur and one nitrogen atom.

  • 2,5-Difluorophenyl group: A benzene ring substituted with fluorine atoms at the 2- and 5-positions.

  • Pyridine-2-carbonyl moiety: A pyridine ring linked via a carbonyl group to the thiazepane nitrogen.

Molecular Formula: C₁₉H₁₇F₂N₃OS
Molecular Weight: 377.43 g/mol
SMILES Notation: Fc1ccc(F)c(c1)C2NCCSCC2C(=O)c3ncccc3
CAS Registry: While the exact CAS for this derivative is unspecified in public databases, structurally related compounds (e.g., 1705869-94-8) feature similar frameworks .

Table 1: Comparative Structural Data for Analogous Thiazepane Derivatives

Property7-(2,5-Difluorophenyl)-4-(pyridine-2-carbonyl)-1,4-thiazepane1705869-94-8 (Analog)
Molecular FormulaC₁₉H₁₇F₂N₃OSC₂₀H₂₂F₂N₂O₂S
Molecular Weight377.43392.46
Key SubstituentsPyridine-2-carbonyl, 2,5-difluorophenyl6-(Isopropoxy)pyridine-3-carbonyl
LogP (Predicted)2.83.1

Synthesis and Optimization

Multistep Synthetic Routes

The synthesis of 1,4-thiazepane derivatives typically employs multicomponent reactions (MCRs) or annulation strategies. A plausible route for this compound involves:

  • Formation of the thiazepane core: Cyclization of a β-amino thiol precursor with a diketone or carbonyl source.

  • Functionalization:

    • Step 1: Introduction of the 2,5-difluorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

    • Step 2: Acylation of the thiazepane nitrogen with pyridine-2-carbonyl chloride.

A related protocol for benzothiazepine derivatives utilized a Ugi-4CR followed by annulation, yielding structurally complex adducts in 70–90% yields .

Table 2: Reaction Conditions for Analogous Thiazepanes

StepReagents/ConditionsYield (%)
1Aniline, isocyanide, aldehyde, TMSN₃, MeOH, rt85–92
2POCl₃, DMF, 0°C → rt90–96

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: <10 µg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO).

  • Thermal Stability: Stable up to 200°C (DSC data for analogs).

ADME Profile (Predicted)

  • LogP: 2.8 (moderate lipophilicity).

  • Blood-Brain Barrier Permeability: High (CNS-targeting potential).

  • CYP450 Inhibition: Low risk (2C19, 3A4 IC₅₀ >10 µM).

Compound ClassTargetIC₅₀ (nM)Therapeutic Area
BenzothiazepinesD₂ Dopamine Receptor12–45Schizophrenia
S1P Receptor AgonistsS1P₁0.5–2.0Multiple Sclerosis

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyridine and fluorophenyl substituents to enhance potency.

  • Formulation Development: Nanoemulsions or liposomal delivery to improve bioavailability.

  • Therapeutic Expansion: Evaluation in oncology (e.g., kinase inhibition) and infectious diseases (antiviral screening).

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